molecular formula C14H14N2O3 B12064491 [2-[(2-Nitrophenyl)methoxy]phenyl]methanamine

[2-[(2-Nitrophenyl)methoxy]phenyl]methanamine

Katalognummer: B12064491
Molekulargewicht: 258.27 g/mol
InChI-Schlüssel: LVAJQKRXNILLGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-[(2-Nitrophenyl)methoxy]phenyl]methanamine is an organic compound that features a nitrophenyl group and a methoxyphenyl group connected to a methanamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(2-Nitrophenyl)methoxy]phenyl]methanamine typically involves the reaction of 2-nitrobenzyl chloride with 2-methoxyphenylmethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions

[2-[(2-Nitrophenyl)methoxy]phenyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [2-[(2-Nitrophenyl)methoxy]phenyl]methanamine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and protein interactions due to its ability to form stable complexes with biological molecules .

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent .

Industry

In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical structure allows for the development of colorants with specific properties .

Wirkmechanismus

The mechanism of action of [2-[(2-Nitrophenyl)methoxy]phenyl]methanamine involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activities or disruption of cellular processes, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[2-[(2-Nitrophenyl)methoxy]phenyl]methanamine is unique due to the presence of both nitrophenyl and methoxyphenyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C14H14N2O3

Molekulargewicht

258.27 g/mol

IUPAC-Name

[2-[(2-nitrophenyl)methoxy]phenyl]methanamine

InChI

InChI=1S/C14H14N2O3/c15-9-11-5-2-4-8-14(11)19-10-12-6-1-3-7-13(12)16(17)18/h1-8H,9-10,15H2

InChI-Schlüssel

LVAJQKRXNILLGM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CN)OCC2=CC=CC=C2[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.